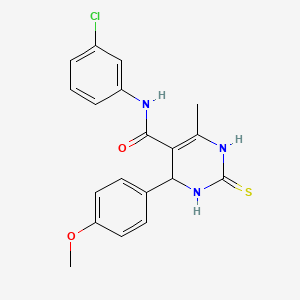

N-(3-chlorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

This compound belongs to the tetrahydropyrimidine-carboxamide class, characterized by a thioxo group at position 2, a methyl group at position 6, and substituted aryl rings at positions 3 and 2. Its synthesis typically involves acid-catalyzed cyclocondensation of N-(3-chlorophenyl)-3-oxobutanamide, thiourea, and 4-methoxybenzaldehyde in ethanol under reflux (6–8 hours) . The reaction progress is monitored via TLC (hexane-ethyl acetate, 7:3), followed by crystallization at low temperatures. Elemental analysis confirms purity (e.g., C: 61.41%, H: 4.85%, N: 11.28% for analogous compounds) . The 3-chlorophenyl and 4-methoxyphenyl substituents enhance lipophilicity and electronic effects, influencing biological activity .

Properties

IUPAC Name |

N-(3-chlorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2S/c1-11-16(18(24)22-14-5-3-4-13(20)10-14)17(23-19(26)21-11)12-6-8-15(25-2)9-7-12/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAADMOLEHFSFHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)OC)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-chloroaniline with 4-methoxybenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then reacted with ethyl acetoacetate and thiourea under acidic conditions to yield the desired tetrahydropyrimidine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group may yield sulfoxide or sulfone derivatives, while nucleophilic substitution of the chlorophenyl group can result in various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to modulate biological processes. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

(a) N-(2-Chlorophenyl)-4-(3-Methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Structural Differences : Chlorine at position 2 on the phenyl ring (vs. 3) and methoxy at position 3 (vs. 4) .

- Implications: Reduced steric hindrance at the ortho position may alter binding affinity. Biological data are unavailable, but crystallographic studies suggest minor conformational changes in the tetrahydropyrimidine ring .

(b) N-(4-Chlorophenyl)-4-(3-Nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Functional Group Modifications

(a) N-[2-Chloro-4-(Trifluoromethyl)Phenyl]-4-Substituted Phenyl Analogs

- Structural Differences : Trifluoromethyl group at position 4 on the phenyl ring (vs. methoxy) .

- Implications : The -CF₃ group increases hydrophobicity and resistance to oxidative metabolism. Antimicrobial screening showed moderate activity against S. aureus (MIC: 32 µg/mL) .

(b) Ethyl 4-(4-Hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Thioxo vs. Oxo Derivatives

Methyl 4-(3-Benzyloxy-4-Methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Biological Activity

N-(3-chlorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic organic compound belonging to the dihydropyrimidine family. Its unique structure, characterized by a thioxo group at the 2-position and a carboxamide at the 5-position, alongside aromatic substituents, suggests significant potential for various biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

- Molecular Formula : C19H18ClN3O2S

- Molecular Weight : 387.88 g/mol

- CAS Number : 333767-80-9

The compound's structure allows for diverse chemical reactivity, making it a candidate for further derivatization to enhance its biological efficacy.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies indicate that compounds within the tetrahydropyrimidine family exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Activity | Reference |

|---|---|---|

| N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Antimicrobial | |

| N-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Anticancer | |

| N-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Antimicrobial |

The compound has been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing promising minimum inhibitory concentration (MIC) values that suggest effective bactericidal activity.

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Research indicates that derivatives of tetrahydropyrimidines can inhibit tumor growth through various mechanisms such as inducing apoptosis in cancer cells. A study highlighted that certain pyrimidine derivatives exhibited significant cytotoxicity against human cancer cell lines:

| Cell Line | Compound Tested | IC50 (µM) | Reference |

|---|---|---|---|

| HeLa | N-(3-chlorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-thioxo... | 20 | |

| HepG2 | N-(3-chlorophenyl)-4-(4-methoxyphenyl)-6-methyl... | 15 |

These findings underscore the compound's potential as a lead structure for developing new anticancer agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its specific functional groups. The presence of halogenated phenyl groups and methoxy substituents enhances its lipophilicity and biological interactions.

Key Findings from SAR Studies:

- Substituent Effects : The introduction of halogens (e.g., chlorine) at specific positions on the phenyl rings significantly boosts antimicrobial activity.

- Functional Group Variations : Altering the thioxo group to an oxo group can shift the activity profile from antimicrobial to anticancer.

- Aromaticity : The dual aromatic substituents provide stability and enhance interaction with biological targets.

Case Studies

Several studies have explored the biological activities of similar compounds:

- Desai et al. Study : A series of pyrimidines were synthesized and evaluated for antibacterial properties; compounds with hydrophobic substituents showed increased effectiveness against Gram-positive bacteria .

- Nassar et al. Study : Investigated oxo-and thioxopyrimidine derivatives for their bactericidal activity against S. aureus, E. coli, and Pseudomonas aeruginosa, demonstrating high efficacy compared to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.